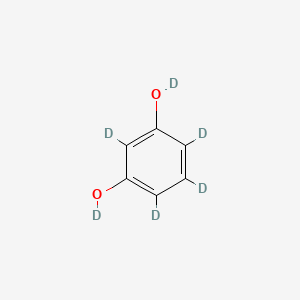

1,3-Dihydroxybenzene-d6

Cat. No. B1398090

Key on ui cas rn:

70938-00-0

M. Wt: 116.15 g/mol

InChI Key: GHMLBKRAJCXXBS-UDDMDDBKSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04072660

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.

Name

sodium methylate

Quantity

30 g

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|

|

Inputs

Step One

|

Name

|

sodium methylate

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCCOCCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCCC(C)=O)=O

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

46 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 liter four-necked flask, provided with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had completely reacted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the formed crystalline sodium chloride was filtered off with suction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added, over a period of 1 hour, to a dehydrogenation mixture

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 185° - 190° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As soon as the development of gas was terminated (1210 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while flushing with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a little diethylene glycol diethyl ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04072660

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.

Name

sodium methylate

Quantity

30 g

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|

|

Inputs

Step One

|

Name

|

sodium methylate

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCCOCCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCCC(C)=O)=O

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

46 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 liter four-necked flask, provided with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had completely reacted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the formed crystalline sodium chloride was filtered off with suction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added, over a period of 1 hour, to a dehydrogenation mixture

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 185° - 190° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As soon as the development of gas was terminated (1210 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while flushing with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a little diethylene glycol diethyl ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04072660

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.

Name

sodium methylate

Quantity

30 g

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|

|

Inputs

Step One

|

Name

|

sodium methylate

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCCOCCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCCC(C)=O)=O

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

46 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 liter four-necked flask, provided with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had completely reacted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the formed crystalline sodium chloride was filtered off with suction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added, over a period of 1 hour, to a dehydrogenation mixture

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 185° - 190° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As soon as the development of gas was terminated (1210 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while flushing with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a little diethylene glycol diethyl ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |